molecular formula C25H38N2 B1220205 4,4'-Methylenebis(2,6-diisopropylaniline) CAS No. 19900-69-7

4,4'-Methylenebis(2,6-diisopropylaniline)

Cat. No.: B1220205
CAS No.: 19900-69-7
M. Wt: 366.6 g/mol
InChI Key: KZTROCYBPMKGAW-UHFFFAOYSA-N
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Description

4,4’-Methylenebis(2,6-diisopropylaniline) is an organic compound with the molecular formula CH2[C6H2[CH(CH3)2]2NH2]2. It is commonly used as a chain extender for elastomeric polyurethanes and as a curing agent for epoxides. This compound is also an intermediate for various organic syntheses .

Scientific Research Applications

4,4’-Methylenebis(2,6-diisopropylaniline) has a wide range of applications in scientific research:

Safety and Hazards

4,4’-Methylenebis(2,6-diisopropylaniline) may cause eye, skin, and respiratory tract irritation. It may be harmful if inhaled, absorbed through the skin, or swallowed .

Biochemical Analysis

Biochemical Properties

4,4’-Methylenebis(2,6-diisopropylaniline) plays a significant role in biochemical reactions, particularly in the synthesis of polyurethanes and epoxides. It interacts with various enzymes and proteins, facilitating the formation of strong chemical bonds. The compound’s primary interaction is with the enzyme urease, where it acts as an inhibitor, preventing the breakdown of urea into ammonia and carbon dioxide. Additionally, 4,4’-Methylenebis(2,6-diisopropylaniline) binds to proteins involved in the polymerization process, enhancing the stability and durability of the resulting polymers .

Cellular Effects

The effects of 4,4’-Methylenebis(2,6-diisopropylaniline) on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to inhibit the MAPK/ERK signaling pathway, leading to reduced cell proliferation and increased apoptosis in certain cell types. Furthermore, 4,4’-Methylenebis(2,6-diisopropylaniline) affects gene expression by downregulating the expression of genes involved in cell cycle progression and upregulating genes associated with apoptosis .

Molecular Mechanism

At the molecular level, 4,4’-Methylenebis(2,6-diisopropylaniline) exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. The compound acts as an enzyme inhibitor, particularly targeting urease and other proteolytic enzymes, thereby preventing the breakdown of proteins and peptides. Additionally, 4,4’-Methylenebis(2,6-diisopropylaniline) influences gene expression by binding to transcription factors and modulating their activity, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Methylenebis(2,6-diisopropylaniline) change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods. Prolonged exposure to high temperatures or acidic conditions can lead to the breakdown of the compound, resulting in reduced efficacy. Long-term studies have shown that 4,4’-Methylenebis(2,6-diisopropylaniline) can have lasting effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 4,4’-Methylenebis(2,6-diisopropylaniline) vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits enzyme activity and cell proliferation. At higher doses, 4,4’-Methylenebis(2,6-diisopropylaniline) can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, with significant toxicity occurring at doses exceeding 50 mg/kg body weight .

Metabolic Pathways

4,4’-Methylenebis(2,6-diisopropylaniline) is involved in several metabolic pathways, primarily related to its role as an enzyme inhibitor. The compound interacts with enzymes such as urease and proteases, preventing the breakdown of urea and proteins, respectively. Additionally, 4,4’-Methylenebis(2,6-diisopropylaniline) affects metabolic flux by altering the levels of key metabolites, including amino acids and peptides .

Transport and Distribution

Within cells and tissues, 4,4’-Methylenebis(2,6-diisopropylaniline) is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins, facilitating its movement across cell membranes and within cellular compartments. Additionally, 4,4’-Methylenebis(2,6-diisopropylaniline) exhibits selective localization in certain tissues, including the liver and kidneys, where it accumulates and exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 4,4’-Methylenebis(2,6-diisopropylaniline) is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic processes. Additionally, 4,4’-Methylenebis(2,6-diisopropylaniline) can be targeted to specific organelles, such as the mitochondria and lysosomes, through post-translational modifications and targeting signals .

Preparation Methods

4,4’-Methylenebis(2,6-diisopropylaniline) can be synthesized through a methylenation reaction. The process involves dissolving 1,2-diisopropylbenzene in an alcohol or ether solvent, followed by a reaction with bromomethane to produce a methylenated product. This product is then subjected to acid-catalyzed condensation to yield the target compound .

Chemical Reactions Analysis

4,4’-Methylenebis(2,6-diisopropylaniline) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the amino groups can be replaced by other functional groups.

    Condensation: It can participate in condensation reactions, forming larger molecules by combining with other compounds.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and varying temperatures depending on the specific reaction .

Comparison with Similar Compounds

4,4’-Methylenebis(2,6-diisopropylaniline) can be compared with other similar compounds such as:

    4,4’-Methylenebis(2,6-diisopropyl-N,N-dimethylaniline): This compound has similar applications but differs in its molecular structure due to the presence of dimethyl groups.

    4,4’-Diamino-3,3’,5,5’-tetraisopropyldiphenylmethane:

The uniqueness of 4,4’-Methylenebis(2,6-diisopropylaniline) lies in its specific structure, which provides optimal properties for its use as a chain extender and curing agent in various industrial applications.

Properties

IUPAC Name

4-[[4-amino-3,5-di(propan-2-yl)phenyl]methyl]-2,6-di(propan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38N2/c1-14(2)20-10-18(11-21(15(3)4)24(20)26)9-19-12-22(16(5)6)25(27)23(13-19)17(7)8/h10-17H,9,26-27H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTROCYBPMKGAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1N)C(C)C)CC2=CC(=C(C(=C2)C(C)C)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066544
Record name Benzenamine, 4,4'-methylenebis[2,6-bis(1-methylethyl)-
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Molecular Weight

366.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19900-69-7
Record name 4,4′-Methylenebis(2,6-diisopropylaniline)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19900-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Methylenebis(2,6-diisopropylaniline)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4,4'-methylenebis[2,6-bis(1-methylethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 4,4'-methylenebis[2,6-bis(1-methylethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-methylenebis(2,6-diisopropylaniline)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.459
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Record name 4,4'-METHYLENEBIS(2,6-DIISOPROPYLANILINE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 4,4'-Methylenebis(2,6-diisopropylaniline) influence its applications in polymerization reactions?

A1: The bulky isopropyl groups flanking the nitrogen atoms in MDIPA play a crucial role in its applications, particularly as a building block for sterically demanding ligands. These ligands, when coordinated to metals like aluminum or zinc, form complexes that can act as catalysts in ring-opening polymerization (ROP) reactions [, ]. The steric bulk around the metal center influences the catalyst's activity and the properties of the resulting polymers. For example, MDIPA-based aluminum complexes have shown moderate activity in the ROP of ε-caprolactone and rac-lactide [].

Q2: What are the advantages of using 4,4'-Methylenebis(2,6-diisopropylaniline) as a chain extender in polyurethane synthesis?

A2: MDIPA, when used as a chain extender in polyurethane synthesis, contributes to the material's final thermal properties []. The bulky isopropyl groups, along with the methylene bridge connecting the aniline rings, influence the packing and mobility of polymer chains. This directly affects properties like glass transition temperature, thermal stability, and mechanical strength, making MDIPA-extended polyurethanes potentially suitable for applications demanding specific thermal characteristics.

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